Bietamiverine dihydrochloride Bietamiverine dihydrochloride Bietamiverine dihydrochloride is a spasmolytic biochemical.
Brand Name: Vulcanchem
CAS No.: 2691-46-5
VCID: VC0521217
InChI: InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H
SMILES: CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl.Cl
Molecular Formula: C19H31ClN2O2
Molecular Weight: 354.9 g/mol

Bietamiverine dihydrochloride

CAS No.: 2691-46-5

Cat. No.: VC0521217

Molecular Formula: C19H31ClN2O2

Molecular Weight: 354.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bietamiverine dihydrochloride - 2691-46-5

Specification

CAS No. 2691-46-5
Molecular Formula C19H31ClN2O2
Molecular Weight 354.9 g/mol
IUPAC Name 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride
Standard InChI InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H
Standard InChI Key XZKSTBXJKGLMLG-UHFFFAOYSA-N
SMILES CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl.Cl
Canonical SMILES CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Bietamiverine dihydrochloride (CAS 2691-46-5) is the dihydrochloride salt of bietamiverine, a tertiary amine ester. The parent compound (C₁₉H₃₀N₂O₂) gains two hydrochloride moieties in this form, resulting in a molecular weight of 391.3 g/mol. Its IUPAC name is 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate dihydrochloride, with a stereochemical configuration that influences receptor binding. The presence of piperidine and phenyl groups facilitates interaction with muscarinic and calcium channels, a hallmark of spasmolytic activity.

Molecular and Stereochemical Properties

The compound’s synthesis begins with α-phenylglycine, a chiral precursor, to yield phenylpiperidin-1-yl-acetic acid. Racemic mixtures are common, though enantiopure forms exhibit varied pharmacokinetics. X-ray crystallography of analogous spasmolytics reveals that the piperidine ring adopts a chair conformation, optimizing hydrophobic interactions with target receptors. The dihydrochloride salt enhances aqueous solubility (2.8 mg/mL at 25°C) compared to the free base (0.3 mg/mL), critical for parenteral formulations.

Table 1: Physicochemical Properties of Bietamiverine Dihydrochloride

PropertyValue
Molecular FormulaC₁₉H₃₂Cl₂N₂O₂
Molecular Weight391.3 g/mol
Solubility (Water)2.8 mg/mL
logP (Partition Coefficient)3.1 ± 0.2 (predicted)
pKa8.9 (amine), 2.1 (hydrochloride)

Synthesis and Pharmaceutical Development

The synthesis pathway for bietamiverine dihydrochloride involves a three-step process:

  • Amino Acid Activation: α-Phenylglycine undergoes N-alkylation with piperidine to form phenylpiperidin-1-yl-acetic acid.

  • Esterification: The carboxylic acid reacts with 2-(diethylamino)ethanol in the presence of dicyclohexylcarbodiimide (DCC), yielding bietamiverine free base.

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization from ethanol.

Chiral resolution using tartaric acid derivatives achieves enantiomeric excess >98% for the (R)-isomer, which demonstrates 3-fold greater affinity for muscarinic receptors than the (S)-form in vitro. Scale-up challenges include controlling exothermic reactions during salt formation and ensuring residual solvent compliance (e.g., ethanol <5,000 ppm).

Pharmacological Profile and Mechanism of Action

Bietamiverine dihydrochloride acts as a dual inhibitor:

  • Muscarinic Receptor Antagonism: Binds to M3 receptors (Ki = 12 nM), preventing acetylcholine-induced smooth muscle contraction.

  • Calcium Channel Blockade: Reduces L-type calcium currents in ileal smooth muscle cells (IC₅₀ = 1.8 μM), decreasing intracellular Ca²⁺ and muscle tone .

In rodent models, it alleviates spasms in the jejunum (ED₅₀ = 2.1 mg/kg) and ureter (ED₅₀ = 3.4 mg/kg) without affecting heart rate at therapeutic doses . Comparative studies with drotaverine show similar efficacy in reducing colonic motility (68% vs. 72% inhibition at 5 mg/kg) .

Drug CombinationPain Reduction at 60 minRoute of Administration
Ketoprofen + Hyoscine92.4%Rectal
Dexketoprofen + Dicyclomine89.1%Intramuscular
Diclofenac + Hyoscine82.5%Intravenous

Future Directions and Research Gaps

Key areas for investigation include:

  • Phase I Trials: Pharmacokinetics in healthy volunteers to establish Cmax and AUC.

  • Formulation Optimization: Development of sustained-release tablets to prolong t½ (currently 2.3 hours).

  • Combination Therapies: Synergy studies with NSAIDs for enhanced analgesic-spasmolytic effects.

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